molecular formula C5H9NaO4S2 B13192453 Sodium1,1-dioxo-1lambda6-thiane-4-sulfinate

Sodium1,1-dioxo-1lambda6-thiane-4-sulfinate

Cat. No.: B13192453
M. Wt: 220.2 g/mol
InChI Key: JZOXOSOJAZQQRU-UHFFFAOYSA-M
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Description

Sodium1,1-dioxo-1lambda6-thiane-4-sulfinate is an organic compound with the molecular formula C5H9NaO4S2 It is a sodium salt derivative of 1,1-dioxo-1lambda6-thiane-4-sulfinic acid

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium1,1-dioxo-1lambda6-thiane-4-sulfinate typically involves the sulfonation of tetrahydrothiopyran derivatives. The reaction conditions often include the use of strong oxidizing agents such as hydrogen peroxide or peracids to introduce the sulfonate group. The process may also involve the use of sodium hydroxide to neutralize the resulting sulfonic acid, forming the sodium salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and recrystallization.

Types of Reactions:

    Oxidation: this compound can undergo further oxidation to form sulfonic acids or sulfonates.

    Reduction: It can be reduced to form thiol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, peracids.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, alcohols.

Major Products:

    Oxidation Products: Sulfonic acids, sulfonates.

    Reduction Products: Thiols.

    Substitution Products: Various substituted thiopyran derivatives.

Scientific Research Applications

Chemistry: Sodium1,1-dioxo-1lambda6-thiane-4-sulfinate is used as a reagent in organic synthesis, particularly in the formation of sulfonate esters and sulfonamides. It is also employed in the study of reaction mechanisms involving sulfonate groups.

Biology: In biological research, this compound is used to study the effects of sulfonate groups on enzyme activity and protein function. It serves as a model compound for understanding the interactions between sulfonates and biological molecules.

Medicine: this compound has potential applications in medicinal chemistry, particularly in the design of sulfonate-based drugs. Its unique structure allows for the exploration of new therapeutic agents targeting specific enzymes and receptors.

Industry: In industrial applications, this compound is used in the synthesis of specialty chemicals, including surfactants and detergents. It is also employed in the production of polymers and resins with enhanced properties.

Mechanism of Action

The mechanism of action of Sodium1,1-dioxo-1lambda6-thiane-4-sulfinate involves its interaction with various molecular targets, including enzymes and receptors. The sulfonate group can form strong ionic and hydrogen bonds with amino acid residues in proteins, affecting their structure and function. This interaction can lead to the inhibition or activation of enzymatic activity, depending on the specific target and context.

Comparison with Similar Compounds

  • 1,1-dioxo-1lambda6-thiane-4-sulfonamide
  • 1,1-dioxo-1lambda6-thiane-4-sulfinamide
  • Sodium;1,1-dioxothiane-4-sulfinate

Comparison: Sodium1,1-dioxo-1lambda6-thiane-4-sulfinate is unique due to its sodium salt form, which enhances its solubility and reactivity compared to its non-sodium counterparts. The presence of the sulfonate group also distinguishes it from other thiopyran derivatives, providing distinct chemical and biological properties.

Properties

Molecular Formula

C5H9NaO4S2

Molecular Weight

220.2 g/mol

IUPAC Name

sodium;1,1-dioxothiane-4-sulfinate

InChI

InChI=1S/C5H10O4S2.Na/c6-10(7)5-1-3-11(8,9)4-2-5;/h5H,1-4H2,(H,6,7);/q;+1/p-1

InChI Key

JZOXOSOJAZQQRU-UHFFFAOYSA-M

Canonical SMILES

C1CS(=O)(=O)CCC1S(=O)[O-].[Na+]

Origin of Product

United States

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